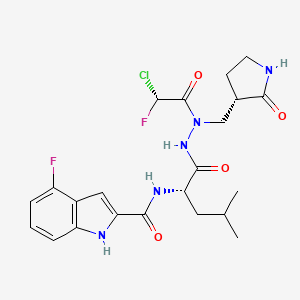![molecular formula C22H43Br2N6O12P3 B10831043 [dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl]phosphonic acid;N,N-diethylethanamine;methane](/img/structure/B10831043.png)
[dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl]phosphonic acid;N,N-diethylethanamine;methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a competitive inhibitor of nucleoside triphosphate diphosphohydrolase 1 (NTPDase1), nucleoside triphosphate diphosphohydrolase 3 (NTPDase3), and nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), with inhibition constants (Ki) of 11, 18, and 12 micromolar, respectively . This compound is used in various scientific research applications, particularly in the study of diseases such as calcific aortic valve disease and asthma .
Chemical Reactions Analysis
ARL67156 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds .
Scientific Research Applications
ARL67156 is widely used in scientific research due to its ability to inhibit ecto-adenosine triphosphatase. Some of its applications include:
Mechanism of Action
ARL67156 exerts its effects by competitively inhibiting ecto-adenosine triphosphatase, specifically targeting nucleoside triphosphate diphosphohydrolase 1, nucleoside triphosphate diphosphohydrolase 3, and nucleotide pyrophosphatase/phosphodiesterase 1 . By inhibiting these enzymes, ARL67156 prevents the breakdown of adenosine triphosphate, thereby increasing its extracellular concentration. This can modulate various cellular processes, including neurotransmission and immune responses .
Comparison with Similar Compounds
ARL67156 is unique in its selective inhibition of ecto-adenosine triphosphatase. Similar compounds include:
Nucleoside triphosphate diphosphohydrolase 1 inhibitors: These compounds also inhibit nucleoside triphosphate diphosphohydrolase 1 but may have different selectivity profiles and inhibition constants.
Nucleoside triphosphate diphosphohydrolase 3 inhibitors: These compounds specifically target nucleoside triphosphate diphosphohydrolase 3 and may exhibit varying degrees of selectivity and potency.
Nucleotide pyrophosphatase/phosphodiesterase 1 inhibitors: These inhibitors target nucleotide pyrophosphatase/phosphodiesterase 1 and may differ in their chemical structure and mechanism of action.
ARL67156 stands out due to its balanced inhibition of multiple ecto-adenosine triphosphatase enzymes, making it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C22H43Br2N6O12P3 |
|---|---|
Molecular Weight |
836.3 g/mol |
IUPAC Name |
[dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl]phosphonic acid;N,N-diethylethanamine;methane |
InChI |
InChI=1S/C15H24Br2N5O12P3.C6H15N.CH4/c1-3-21(4-2)12-9-13(19-6-18-12)22(7-20-9)14-11(24)10(23)8(33-14)5-32-37(30,31)34-36(28,29)15(16,17)35(25,26)27;1-4-7(5-2)6-3;/h6-8,10-11,14,23-24H,3-5H2,1-2H3,(H,28,29)(H,30,31)(H2,25,26,27);4-6H2,1-3H3;1H4/t8-,10-,11-,14-;;/m1../s1 |
InChI Key |
XUYLAAZWRFIWPF-JQCMHQHXSA-N |
Isomeric SMILES |
C.CCN(CC)CC.CCN(CC)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Br)Br)O)O)O |
Canonical SMILES |
C.CCN(CC)CC.CCN(CC)C1=NC=NC2=C1N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Br)Br)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,4R)-1-[(2S)-2-[[9-[4-[[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenyl]methyl]piperazin-1-yl]-9-oxononanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B10830963.png)
![(2S,4R)-1-[(2S)-2-[11-[3-[3-[3-[4-(1-aminocyclobutyl)phenyl]-2-(2-aminopyridin-3-yl)imidazo[4,5-b]pyridin-5-yl]phenyl]propanoylamino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B10830973.png)

![(2S)-2-(4-{[4-(Trifluoromethyl)-1,3-thiazol-2-yl]amino}phenyl)propanoic acid](/img/structure/B10830980.png)
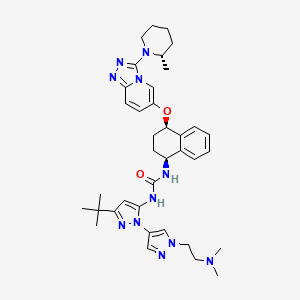
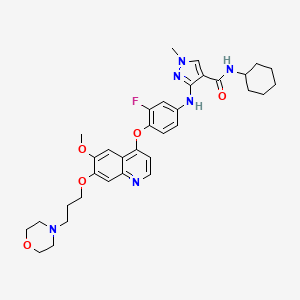
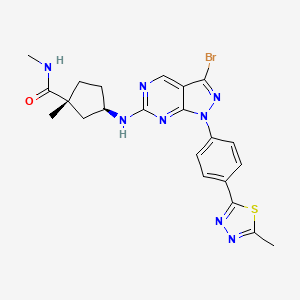
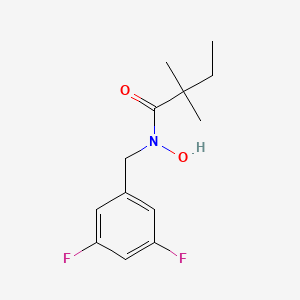
![13-(trifluoromethyl)-4,5,10,20,27,32-hexazahexacyclo[21.5.3.212,15.12,5.116,20.026,30]pentatriaconta-1(28),2(35),3,12,14,16(32),17,23(31),24,26,29,33-dodecaene-11,19-dione](/img/structure/B10831004.png)
![2-Methyl-2-[4-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino]phenyl]propanoic acid](/img/structure/B10831006.png)
![4-[[7'-[(1R,3R)-3-hydroxycyclohexyl]-6'-oxospiro[cyclopropane-1,5'-pyrrolo[2,3-d]pyrimidine]-2'-yl]amino]-N-(trideuteriomethyl)benzenesulfonamide](/img/structure/B10831010.png)
![8-[4-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]propanoyl]piperazin-1-yl]-9-ethyl-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B10831013.png)
